molecular formula C20H21N3O5 B2730085 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891102-42-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2730085
CAS RN: 891102-42-4
M. Wt: 383.404
InChI Key: FYUIMZDASMWZHX-UHFFFAOYSA-N
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Description

The compound “1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea” is a complex organic molecule. It contains a benzodioxole group, an ethoxyphenyl group, and a pyrrolidinone group, all connected by a urea linkage .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzodioxole and ethoxyphenyl groups are aromatic, which could contribute to the stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzodioxole, ethoxyphenyl, and pyrrolidinone groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the benzodioxole group could potentially make the compound more lipophilic .

Scientific Research Applications

Antimicrobial Activity

Benzo[d][1,3]dioxole gathered pyrazole derivatives, which can be synthesized using 1-(Benzo[d][1,3]dioxol-5-yl)ethanone, have been evaluated for their in vitro antimicrobial activity . Some of these compounds showed excellent antifungal and antibacterial activity .

Pharmacological Importance

A wide variety of heterocyclic compounds, including those containing a benzo[d][1,3]dioxole moiety, are considered to be pharmacologically important . These compounds constitute a major class of naturally occurring compounds and interest in their chemistry continues unabated because of their wide range of biological and therapeutic properties .

Synthesis of Bioactive Compounds

Benzo[d][1,3]dioxole is used as a valuable starting material for the synthesis of bioactive compounds . These compounds have a wide range of biological and therapeutic properties .

Organic Radicals and Semiconductors

The conjugated profile of benzo[d][1,3]dioxole instils some fascinating electronic properties, making these structures attractive in research settings, including applications as organic radicals and semiconductors .

Preparation of Privileged Aromatic and Heteroaromatic Targets

The benzodithiazole functionality has been shown to be a valuable synthetic intermediate in the preparation of a variety of other privileged aromatic and heteroaromatic targets, many of which are important Active Pharmaceutical Ingredients (APIs) .

Sensor Development

A simple, sensitive, and selective Pb 2+ sensor was developed based on derivatives of (E)-N ′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide . This sensor was modified on a Glassy Carbon Electrode (GCE) with 5% conducting Nafion polymer matrix via an electrochemical approach under ambient conditions .

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and effects. If it shows promising activity in biological systems, it could potentially be developed into a drug .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-2-26-16-6-4-15(5-7-16)23-11-14(10-19(23)24)22-20(25)21-13-3-8-17-18(9-13)28-12-27-17/h3-9,14H,2,10-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUIMZDASMWZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea

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